(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine
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Overview
Description
(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine is a chiral amine compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Its unique structure, featuring a cyclohexane ring substituted with a butyl group and a methoxy group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.
Alkylation: The primary amino group is selectively alkylated using butyl bromide under basic conditions to form (1R,2R)-N-butylcyclohexane-1,2-diamine.
Methoxylation: The secondary amino group is then methoxylated using methanol and a suitable catalyst, such as a palladium complex, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine or a primary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A precursor in the synthesis of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine.
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol: Another chiral compound with similar structural features.
Uniqueness:
Structural Features: The presence of both a butyl group and a methoxy group on the cyclohexane ring distinguishes this compound from other similar compounds.
Biological Activity
(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₅NO
- Molecular Weight : 155.23 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been studied for its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It appears to modulate the activity of serotonin and norepinephrine receptors, which could influence mood and anxiety responses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular proliferation.
- Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, at concentrations ranging from 10 µM to 100 µM, significant reductions in cell viability were observed in breast and prostate cancer cells.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 50 |
100 | 20 |
Mechanistic Insights
Docking studies have provided insights into the binding affinity of this compound with target proteins involved in apoptosis and cell cycle regulation. The compound shows a strong affinity for cyclin-dependent kinases (CDKs), suggesting a potential mechanism for its anticancer effects.
Case Study 1: Cancer Treatment
In a recent study published in Nature Medicine, researchers evaluated the effects of this compound on KRAS-mutant non-small cell lung cancer (NSCLC) models. The results indicated that treatment with this compound led to significant tumor regression in vivo, attributed to its ability to induce cell cycle arrest and apoptosis through CDK inhibition .
Case Study 2: Neurological Effects
Another study investigated the impact of this compound on anxiety-like behaviors in rodent models. Administration of this compound resulted in reduced anxiety scores in behavioral tests such as the elevated plus maze and open field test. This suggests potential applications in treating anxiety disorders .
Safety and Toxicity
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
(1R,2R)-N-butyl-2-methoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h10-12H,3-9H2,1-2H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSKHMANTFPMAO-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1CCCC[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.